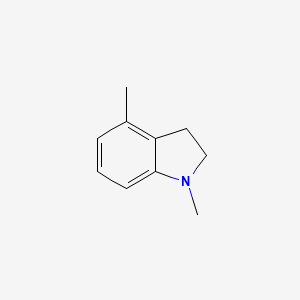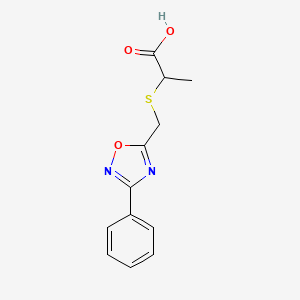
1,4-Dimethylindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethylindoline is a derivative of indoline, a bicyclic heterocycle that consists of a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom and the fourth carbon atom of the indoline ring. Indoline derivatives, including this compound, are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dimethylindoline can be synthesized through several methods. One common approach involves the reduction of 1,4-dimethylindole using zinc dust and 85% phosphoric acid . This method is efficient and yields the desired product with minimal polymerization, which is a common issue with other reduction methods.
Another method involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating at 190°C for 4.5 hours . This reaction provides the anticipated indole product in good yield, which can then be further modified to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The reduction method using zinc dust and phosphoric acid is often preferred due to its simplicity and efficiency.
化学反应分析
Types of Reactions
1,4-Dimethylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it back to its indoline form.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc dust and phosphoric acid are commonly used for reduction.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields indole derivatives.
Reduction: Reduction yields the indoline form.
Substitution: Substitution reactions yield various substituted indoline derivatives, depending on the reagents used.
科学研究应用
1,4-Dimethylindoline has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
作用机制
The mechanism of action of 1,4-Dimethylindoline involves its interaction with various molecular targets and pathways. As a heterocyclic compound, it can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the nature of the target molecule. For example, in medicinal chemistry, it may inhibit specific enzymes or receptors involved in disease pathways .
相似化合物的比较
Similar Compounds
2,3-Dimethylindole: Another methylated indole derivative with similar chemical properties.
1,2,3,4-Tetrahydrocarbazole: A related compound with a similar bicyclic structure.
N-Methyl-1,2,3,4-tetrahydrocarbazole: Another derivative with similar reactivity.
Uniqueness
1,4-Dimethylindoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups at the nitrogen and fourth carbon positions influence its reactivity and interactions with other molecules, making it valuable in various applications.
属性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC 名称 |
1,4-dimethyl-2,3-dihydroindole |
InChI |
InChI=1S/C10H13N/c1-8-4-3-5-10-9(8)6-7-11(10)2/h3-5H,6-7H2,1-2H3 |
InChI 键 |
KALYDNVIVNHCAF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CCN(C2=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B13115498.png)

![5-(Methylsulfanyl)-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13115504.png)

![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13115515.png)
![2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B13115527.png)



![6-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B13115575.png)



